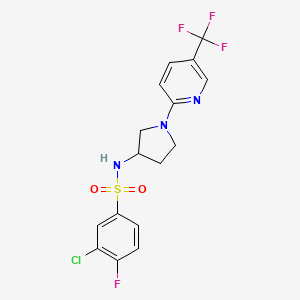

![molecular formula C20H24N4O B2872101 2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2379993-87-8](/img/structure/B2872101.png)

2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

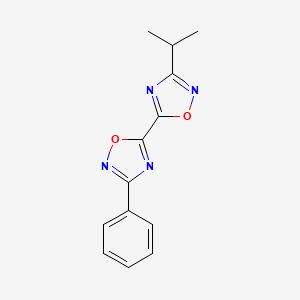

The compound is a complex organic molecule that likely contains a quinoline core structure, which is a common scaffold in medicinal chemistry . It also contains pyrrolidine rings, which are five-membered nitrogen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FTIR, UV, and NMR . Theoretical and experimental investigations have been carried out using density functional theory (DFT) at the B3LYP and B3PW91 levels with a 6-311++G(d,p) basis set .Chemical Reactions Analysis

The Petasis reaction, which is used to synthesize similar compounds, is a mild reaction that occurs between an aldehyde, an amine, and boronic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using quantum chemical calculations . These investigations include analyses of bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .Applications De Recherche Scientifique

Fluorescent Probes for DNA Detection

Benzimidazo[1,2-a]quinolines, similar in structure to the specified compound, have been studied for their potential as DNA-specific fluorescent probes. These compounds, substituted with piperidine, pyrrolidine, and piperazine nuclei, showed enhanced fluorescence emission intensity when bound to DNA, indicating their applicability in DNA detection and analysis (Perin et al., 2011).

Anticancer Activity

Pyranoquinoline derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticancer properties. These compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Fouda et al., 2019).

Antimicrobial Activity

Compounds structurally related to 2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile have shown promising antimicrobial activities. For instance, certain pyrano[3,2-c]quinoline derivatives demonstrated significant antibacterial activity against a range of bacterial strains (Mariah, 2009).

Inhibitors in Chemical Reactions

Quinoline derivatives, including compounds with structures akin to the specified compound, have been used as inhibitors in chemical reactions. For example, they have been evaluated as corrosion inhibitors for mild steel in acidic medium, showcasing their potential in industrial applications (Singh et al., 2016).

Insecticidal Potential

Some quinoline derivatives have been designed and synthesized for potential use as insecticidal agents. These compounds have been evaluated for their effectiveness against specific pests, indicating their potential application in agricultural and pest control sectors (Alanazi et al., 2022).

Propriétés

IUPAC Name |

2-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c21-13-16-12-15-4-1-2-6-19(15)22-20(16)23-10-7-17(8-11-23)24-9-3-5-18(24)14-25/h1-2,4,6,12,17-18,25H,3,5,7-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTVWFSAWOELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)